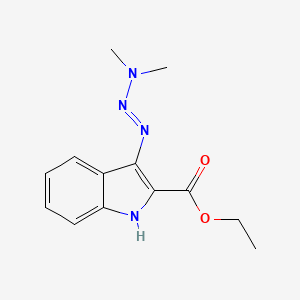
(5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include the condensation of appropriate benzothiazole derivatives with thiazolidinone precursors under controlled conditions. Specific reagents, catalysts, and solvents are used to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thioxo group to a thiol or thioether.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazolidinones are known for their antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidinones and benzothiazole derivatives. Examples are:
- 2-(2-hydroxyphenyl)benzothiazole
- 3-(2-benzothiazolyl)-7-diethylaminocoumarin
- 5-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of both benzothiazole and thiazolidinone moieties. This dual functionality may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H14N2O2S3 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(5E)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S3/c1-4-16-12(17)11(21-14(16)19)13-15(2)9-7-8(18-3)5-6-10(9)20-13/h5-7H,4H2,1-3H3/b13-11+ |
Clave InChI |
VSDCHMHNRORSMN-ACCUITESSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\2/N(C3=C(S2)C=CC(=C3)OC)C)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)C)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11985599.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985624.png)
![4-Fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11985628.png)


![3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985634.png)
![Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B11985637.png)

![1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11985648.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11985658.png)

![4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11985668.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985674.png)
